molecular formula C18H15NO3 B13703701 Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate

Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate

Cat. No.: B13703701
M. Wt: 293.3 g/mol
InChI Key: DRJUERDDRKPRNJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-biphenylyl)isoxazole-3-carboxylate (CAS: SY267669) is an isoxazole derivative featuring a biphenylyl substituent at the 5-position and an ethyl ester group at the 3-position of the heterocyclic ring. Isoxazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name

ethyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-18(20)16-12-17(22-19-16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJUERDDRKPRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of biphenyl derivatives with ethyl isoxazole-3-carboxylate under specific conditions. For instance, the reaction can be catalyzed by copper (I) or ruthenium (II) in a (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The biphenylyl group distinguishes this compound from other ethyl isoxazole-3-carboxylates. Key analogs include:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight Key Properties/Data References
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-Fluorophenyl C₁₂H₁₀FNO₃ 235.21 CAS 640291-92-5; similarity score 0.91 to biphenylyl analog
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl C₁₃H₁₃NO₄ 247.25 CAS 925006-96-8; m.p. 86–88°C; synthesized in 85% yield
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate 4-Chlorophenyl C₁₂H₁₀ClNO₃ 251.67 CAS 81282-12-4; 95% purity
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate 2-Thienyl C₁₀H₉NO₃S 223.25 CAS 90924-54-2; used in organic synthesis
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate Trifluoromethyl, 4-methoxyphenyl C₁₄H₁₂F₃NO₄ 315.24 Electron-withdrawing CF₃ group; research chemical

Key Observations :

  • Steric Considerations : The biphenylyl group’s bulkiness may reduce solubility in polar solvents relative to analogs with smaller substituents (e.g., 4-fluorophenyl) .

Physicochemical Properties

  • Melting Points : Analogs with halogen substituents (e.g., bromine: CAS 33277-15-5) exhibit higher melting points (158–160°C) due to stronger van der Waals interactions , whereas methoxy-substituted derivatives melt at 86–88°C . The biphenylyl group’s planar structure may promote crystallinity, though experimental data are lacking.
  • Solubility : Methoxy and hydroxylmethyl derivatives (e.g., Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) show improved aqueous solubility compared to hydrophobic biphenylyl or thienyl analogs .

Biological Activity

Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C15H13NO3\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{3}

The presence of the biphenyl group enhances its chemical stability and reactivity, contributing to its unique biological properties. The compound's synthesis typically involves cyclization reactions between suitable precursors, making it scalable for industrial applications.

Biological Activity

This compound exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound can inhibit specific enzymes linked to microbial growth, suggesting potential applications in treating infections.
  • Antitumor Activity : Studies have shown that this compound can affect cancer cell lines. For example, in assays involving human cancer cells (HeLa, MCF-7, and Hep-2), the compound demonstrated varying degrees of cytotoxicity. HeLa cells exhibited the highest sensitivity, with a killing percentage ranging from 20% to 34%, while MCF-7 and Hep-2 cells showed lower sensitivity (5% to 11%) at concentrations between 100-500 µg/mL .

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring acts as a pharmacophore, allowing the compound to bind to specific sites within biological systems. This interaction can modulate several biological pathways, which is crucial for its pharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-phenylisoxazole-3-carboxylateContains a phenyl groupLacks biphenyl structure; simpler reactivity
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylateContains a fluorophenyl groupFluorine substitution alters reactivity
Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylateContains a methyl group on phenylMethyl group affects sterics compared to biphenyl

This table illustrates the unique structural characteristics of this compound, particularly its biphenyl group, which enhances its chemical stability and reactivity profile compared to simpler isoxazoles.

Case Studies and Research Findings

Recent studies have focused on the biological interactions and potential therapeutic applications of this compound:

  • Anticancer Studies : A study published in a medicinal chemistry journal reported that compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxic potential in certain derivatives, highlighting the importance of structural modifications in enhancing activity .
  • Enzyme Inhibition : Another research effort explored the compound's ability to inhibit specific enzymes associated with disease processes. The findings suggest that the biphenyl moiety plays a critical role in enhancing enzyme binding affinity .

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